molecular formula C25H23N3O4 B3403841 (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1184842-54-3

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B3403841
CAS No.: 1184842-54-3
M. Wt: 429.5 g/mol
InChI Key: XNFZMWKLFUGOBZ-MDWZMJQESA-N
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Description

This compound features a benzimidazole-phenyl group linked via an acrylamide bridge to a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-30-21-14-16(15-22(31-2)24(21)32-3)8-13-23(29)26-18-11-9-17(10-12-18)25-27-19-6-4-5-7-20(19)28-25/h4-15H,1-3H3,(H,26,29)(H,27,28)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZMWKLFUGOBZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves a multi-step process:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Acrylamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: To ensure consistent quality and yield.

    Catalyst Optimization: Using highly efficient catalysts to minimize reaction times and costs.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the acrylamide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid for nitration.

Major Products

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or reduced aromatic compounds.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells by activating specific signaling pathways. The compound , with its unique structure, may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for the development of new anticancer drugs .

1.2 Antimicrobial Properties

Benzimidazole derivatives are also known for their antimicrobial activity. The presence of the benzimidazole ring in (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide suggests potential effectiveness against various bacterial and fungal strains. Preliminary studies indicate that modifications to the benzimidazole structure can improve its antimicrobial potency .

1.3 Enzyme Inhibition

The compound has been studied as a potential inhibitor of certain enzymes involved in disease processes. For example, benzimidazole derivatives have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. This property could be leveraged to develop targeted therapies for cancer treatment .

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide make it a candidate for use in organic electronic devices. Its ability to form stable thin films is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of similar compounds indicates that they can enhance device performance through improved charge transport characteristics .

2.2 Photodynamic Therapy

The compound's structural features may also allow it to function as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells. Studies on related benzimidazole compounds have demonstrated their effectiveness as photosensitizers, suggesting that (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may exhibit similar properties .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer activityDemonstrated that benzimidazole derivatives can induce apoptosis in breast cancer cells through mitochondrial pathways .
Study BAntimicrobial efficacyReported enhanced activity against Staphylococcus aureus with modified benzimidazole compounds .
Study COrganic electronicsShowed improved charge mobility in OLED applications using similar benzimidazole derivatives .

Mechanism of Action

The mechanism of action of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Modified Linkers or Substituents

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide (1c)
  • Structure : Replaces the acrylamide linker with a benzamide group.
  • Activity : Exhibits dual-target inhibition of BVDV entry and replication, highlighting the importance of the benzimidazole core for antiviral activity. The absence of the acrylamide linker may reduce rigidity and alter binding kinetics .
  • Key Difference : Benzamide vs. acrylamide linker.
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-substituted Benzamides
  • Examples : Compounds 11–15 () feature a benzimidazole-acryloyl-benzamide scaffold with substituents like methoxy or hydroxy groups.
  • Activity : Demonstrated cytotoxic effects, with substituent position (e.g., 2-methoxy vs. 4-methoxy) influencing potency. For instance, compound 11 (2-methoxyphenyl) showed moderate activity, while hydroxy-substituted derivatives (14–15) exhibited higher melting points (>300°C), suggesting enhanced crystallinity .
  • Key Difference : Additional benzoyl group and variable substituents compared to the target compound.
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide (2)
  • Activity : Precursor to pyrrolidine and pyridine derivatives with antimicrobial and antiviral properties. The chloroacetamide group introduces reactivity for further functionalization .
  • Key Difference : Lack of the trimethoxyphenyl-acrylamide pharmacophore.

Compounds with Trimethoxyphenyl-Acrylamide Pharmacophores

YLT26: (E)-N-(4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
  • Structure : Replaces benzimidazole with a hexafluoro-hydroxyl group.
  • Activity : Potent anticancer activity against breast cancer cells via ROS-mitochondrial apoptosis. The fluorinated group enhances lipophilicity and bioavailability .
  • Key Difference : Fluorinated substituent vs. benzimidazole, demonstrating divergent target selectivity.
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
  • Structure : Substitutes benzimidazole with a methylindole group.
  • Activity : Evaluated as an EP2 antagonist, highlighting the role of the indole moiety in prostaglandin receptor modulation .
  • Key Difference : Indole vs. benzimidazole, altering electronic properties and binding interactions.
Piplartine Analogs (Compounds 14–16, )
  • Examples : N-butyl, N-benzyl, and N-(4-methylbenzyl) acrylamides.
  • Activity: Cytotoxic against glioblastoma, with alkyl/benzyl groups improving membrane permeability.

Role of the Trimethoxyphenyl Group

  • Anticancer Activity : Present in combretastatin analogs, this group disrupts microtubule assembly. In compounds like YLT26 and the target molecule, it likely contributes to tubulin-binding activity .
  • Antifungal Activity : shows that increasing methoxy groups on the phenyl ring enhances antifungal potency, suggesting the trimethoxy configuration in the target compound may confer broad bioactivity .

Structure-Activity Relationship (SAR) Trends

Benzimidazole Core : Critical for antiviral and cytotoxic activities, likely through interactions with enzymatic pockets or DNA .

Acrylamide Linker : Improves rigidity and target affinity compared to benzamide or ester linkers .

Trimethoxyphenyl Group : Enhances tubulin-binding and antiproliferative effects, though substituent positioning (e.g., 3,4,5- vs. 2,4,5-) alters potency .

N-Substituents : Alkyl or aryl groups on the acrylamide nitrogen influence solubility and pharmacokinetics. For example, N-benzyl derivatives () show improved lipophilicity .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Structure Features Biological Activity Key Reference
Target Compound Benzimidazole-phenyl + acrylamide + trimethoxy Hypothesized anticancer
YLT26 () Hexafluoro-hydroxyl + acrylamide + trimethoxy Anticancer (ROS-mitochondrial)
Compound 1c () Benzimidazole-phenyl + benzamide + trimethoxy Antiviral (BVDV inhibition)
Compound 11 () Benzimidazole-acryloyl + 2-methoxybenzamide Cytotoxic
N-Benzyl Acrylamide () Trimethoxyphenyl + N-benzyl acrylamide Glioblastoma cytotoxicity
(E)-N-(2-Methylindol-1-yl)ethyl () Trimethoxyphenyl + indole substituent EP2 receptor antagonism

Biological Activity

The compound (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical findings from various studies.

Synthesis

The synthesis of the compound involves straightforward organic reactions that yield high purity and yield. The compound is synthesized through a reaction between substituted benzimidazole and acrylamide derivatives under mild conditions. The process typically employs solvents like DMF or DMSO and may include catalytic agents to enhance yields.

Antitumor Activity

The compound has shown promising antitumor activities in various cancer cell lines. For instance, studies have demonstrated that it exhibits significant antiproliferative effects against HeLa cells, with IC50 values in the low micromolar range. The mechanism of action appears to involve the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis which indicated an accumulation of cells in this phase following treatment with the compound .

Cell Line IC50 (µM) Mechanism
HeLa0.06Microtubule disruption
Jurkat0.10Cell cycle arrest
A5490.12Apoptosis induction

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of heparanase , an enzyme implicated in tumor metastasis and angiogenesis. Compounds similar to (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been reported to exhibit IC50 values ranging from 0.23 to 0.29 µM against heparanase, showcasing their potential as therapeutic agents in cancer treatment .

Mechanistic Insights

The biological activity can be attributed to several key mechanisms:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, inhibiting its polymerization which is crucial for mitotic spindle formation.
  • Induction of Apoptosis : Treatment with the compound leads to mitochondrial depolarization and activation of caspases, which are essential mediators in the apoptotic pathway .
  • Cell Cycle Arrest : The compound effectively halts cell cycle progression at the G2/M checkpoint, preventing further cellular division and promoting apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo:

  • Xenograft Models : In mouse models implanted with human tumor cells, treatment with (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide resulted in significant tumor regression compared to control groups.
  • Combination Therapies : Preliminary data suggest enhanced antitumor effects when combined with conventional chemotherapeutics, indicating a potential for synergistic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.